Product packaging for 6,7-Dimethoxy-3-nitro-2H-chromene(Cat. No.:CAS No. 129142-21-8)

6,7-Dimethoxy-3-nitro-2H-chromene

Cat. No.: B178847
CAS No.: 129142-21-8
M. Wt: 237.21 g/mol
InChI Key: NXGFJMDDTUXHDK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-nitro-2H-chromene is a synthetically accessible compound based on the privileged 3-nitro-2H-chromene scaffold, a structure recognized for its versatile biological profile and significant potential in medicinal chemistry research . This core pharmacophore is intensively investigated for the development of new antibacterial agents, particularly against multidrug-resistant Gram-positive bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis . The strategic incorporation of methoxy groups at the 6 and 7 positions contributes to the molecule's lipophilicity, which can influence its ability to penetrate bacterial cell membranes . Research indicates that the 3-nitro-2H-chromene moiety can exhibit activity against thioredoxin reductase (TrxR), an enzyme that has emerged as a promising and viable antibacterial drug target . The compound serves as a versatile chemical intermediate and a critical building block for further structural elaboration, enabling researchers to explore structure-activity relationships and develop more potent lead compounds for combating antimicrobial resistance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO5 B178847 6,7-Dimethoxy-3-nitro-2H-chromene CAS No. 129142-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-3-nitro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-15-10-4-7-3-8(12(13)14)6-17-9(7)5-11(10)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGFJMDDTUXHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(CO2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561732
Record name 6,7-Dimethoxy-3-nitro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129142-21-8
Record name 6,7-Dimethoxy-3-nitro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Pathways of 6,7 Dimethoxy 3 Nitro 2h Chromene and Nitrochromenes

Reactions with Nucleophiles

3-Nitro-2H-chromenes, including the 6,7-dimethoxy substituted variant, readily undergo conjugate addition reactions with a diverse range of nucleophiles. researchgate.netarkat-usa.org This reactivity is attributed to the electron-withdrawing nature of the nitro group, which polarizes the C=C double bond, making the C4 position electrophilic.

A variety of carbon and heteroatom nucleophiles have been successfully employed in these reactions. For instance, the conjugate addition of aldehydes and ketones to 3-nitro-2H-chromenes has been explored under basic conditions, with proline and sodium acetate (B1210297) found to be an effective catalytic system. arkat-usa.org This reaction typically yields trans-3-nitro-4-substituted chromanes with high diastereoselectivity. arkat-usa.org Other nucleophiles that have been shown to react with 3-nitro-2H-chromenes include thiols, aromatic amines, and active methylene (B1212753) compounds like acetylacetone (B45752) and ethyl acetoacetate. researchgate.net The reaction with thiols and aromatic amines leads to the formation of 2,3,4-trisubstituted chromanes. researchgate.net

The reaction of 3-nitro-2H-chromenes with indoles as C-nucleophiles has also been well-documented. researchgate.net Furthermore, the use of enamines, such as 1-morpholinocyclopentene, in conjugate addition reactions with 3-nitro-2H-chromenes has been studied, leading to stereoselective formation of adducts. chim.it

The following table summarizes representative examples of nucleophilic addition reactions to 3-nitro-2H-chromenes.

NucleophileProduct TypeCatalyst/ConditionsReference(s)
Aldehydes/Ketonestrans-3-Nitro-4-substituted chromanesProline/NaOAc arkat-usa.org
Thiols2,3,4-Trisubstituted chromanes- researchgate.net
Aromatic Amines2,3,4-Trisubstituted chromanes- researchgate.net
Acetylacetone2,3,4-Trisubstituted chromanesNaH researchgate.net
Ethyl Acetoacetate2,3,4-Trisubstituted chromanesNaH researchgate.net
Indoles4-Indolyl-3-nitrochromanes- researchgate.net
1-Morpholinocyclopentenecis-trans-Adducts- chim.it

Cycloaddition Reactions: Formation of Fused Heterocycles

The activated double bond in 3-nitro-2H-chromenes makes them excellent partners in cycloaddition reactions, providing access to a variety of fused heterocyclic systems. chim.itresearchgate.net

A significant application of 3-nitro-2H-chromenes in cycloaddition chemistry is their reaction with 1,3-dipoles, particularly azomethine ylides. chim.it These [3+2] cycloaddition reactions lead to the formation of chromenopyrrolidine and related spiro-heterocyclic scaffolds, which are of considerable interest in medicinal chemistry. rsc.orgresearchgate.netmdpi.com

The reaction of 3-nitro-2H-chromenes with azomethine ylides, often generated in situ from the condensation of α-amino acids or their esters with aldehydes or ketones, proceeds with high regio- and stereoselectivity. urfu.ruresearchgate.net For example, the reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides generated from imines of methyl glycinate (B8599266) and arylaldehydes, catalyzed by AgOAc, yields a mixture of endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines. mdpi.com In contrast, similar reactions with 2-trifluoromethyl-3-nitro-2H-chromenes afford only the endo isomers. mdpi.com

Furthermore, three-component reactions involving 3-nitro-2H-chromenes, isatins, and α-amino acids (like sarcosine (B1681465) or N-unsubstituted α-amino acids) have been developed to synthesize spiro[chromeno[3,4-c]pyrrolidine-oxindoles]. urfu.ruresearchgate.netrsc.org The stereochemical outcome of these reactions can often be controlled by the choice of solvent and reaction temperature, allowing for the selective formation of either kinetically or thermodynamically controlled products. rsc.org

Organocatalytic asymmetric [3+2] cycloadditions of oxindole-based azomethine ylides with 3-nitro-2H-chromenes have also been reported, providing enantioenriched polycyclic spirooxindole-chromane adducts in high yields and stereoselectivities. rsc.org

The table below provides a summary of various [3+2] cycloaddition reactions involving 3-nitro-2H-chromenes and azomethine ylides.

Azomethine Ylide SourceProduct TypeCatalyst/ConditionsKey FindingsReference(s)
Imines of methyl glycinate and arylaldehydesChromeno[3,4-c]pyrrolidinesAgOAc, Et3NMixture of endo and endo' isomers for 2-phenyl substituted chromenes; only endo for 2-CF3 substituted chromenes. mdpi.com
Isatins and sarcosineSpiro[chromeno[3,4-c]pyrrolidine-oxindoles]i-PrOH or 1,4-dioxaneKinetically controlled exo-isomers or thermodynamically controlled endo-isomers. rsc.org
Isatins and N-unsubstituted α-amino acidsSpiro[chromeno[3,4-c]pyrrolidine-oxindoles]-Regio- and stereoselective synthesis. urfu.ruresearchgate.net
Oxindole-based azomethine ylidesPolycyclic spirooxindole-chromane adductsOrganocatalystHigh yields and excellent stereoselectivities. rsc.org

Redox Chemistry: Oxidation and Reduction of the Nitro Group and Chromene Core

The nitro group and the chromene core of 6,7-dimethoxy-3-nitro-2H-chromene can undergo various redox transformations. researchgate.netresearchgate.net

The reduction of the nitro group is a common transformation, leading to the corresponding 3-aminochromanes, which are valuable synthetic intermediates. chim.it This reduction can be achieved using various reagents, such as iron in acetic acid (Fe/AcOH) or catalytic hydrogenation. uc.ptmasterorganicchemistry.com For instance, a reductive cyclization reaction between 2-aryl-3-nitro-2H-chromenes and substituted 2-nitrobenzaldehydes mediated by an Fe/AcOH system has been used to synthesize 6H-chromeno[3,4-b]quinolin-6-ol derivatives. uc.pt A variety of other reducing agents, including tin(II) chloride (SnCl2), zinc (Zn), and sodium sulfide (B99878) (Na2S), are also effective for the reduction of aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is another widely used method. commonorganicchemistry.com

Oxidation reactions of the chromene core are less common but can be achieved under specific conditions. Information regarding the specific oxidation of this compound is limited in the provided search results. However, the general chemistry of chromenes suggests that oxidation could potentially lead to the formation of chromanones or other oxidized derivatives, depending on the reagents and conditions employed.

Annulation and Ring Expansion Reactions (e.g., Pyrido-fused Chromenes and Chromeno[3,4-b]pyridines)

3-Nitro-2H-chromenes are versatile building blocks for annulation and ring expansion reactions, leading to the formation of fused heterocyclic systems such as pyrido-fused chromenes and chromeno[3,4-b]pyridines. uc.ptnih.govresearchgate.net

A notable example is the DABCO-catalyzed [3+3] annulation between 3-nitro-2H-chromenes and allenoates (or butynoates as allene (B1206475) surrogates), which provides a novel route to 5H-chromeno[3,4-b]pyridine derivatives. uc.ptnih.govresearchgate.net This reaction proceeds under mild conditions and is compatible with various substituents on the 3-nitro-2H-chromene scaffold. uc.pt

Another approach to chromeno[3,4-b]pyridines involves the domino annulation reaction of 2-aryl-3-nitro-2H-chromenes with two molecules of pivaloylacetonitrile (B1295116) in the presence of triethylamine (B128534) in refluxing methanol (B129727) or ethanol. researchgate.netresearchgate.net This reaction proceeds through an imino-substituted dihydrofuro[2,3-c]chromene intermediate. uc.pt

Furthermore, the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines has been reported from 3-nitro-2-(trifluoromethyl)-2H-chromenes and aminoenones derived from acetylacetone. uc.pt

The following table summarizes key annulation and ring expansion reactions of 3-nitro-2H-chromenes.

Reactant(s)Product TypeCatalyst/ConditionsReference(s)
Allenoates/Butynoates5H-Chromeno[3,4-b]pyridinesDABCO uc.ptnih.govresearchgate.net
PivaloylacetonitrileChromeno[3,4-b]pyridinesTriethylamine, MeOH or EtOH researchgate.netresearchgate.net
Aminoenones from acetylacetone5-(Trifluoromethyl)-5H-chromeno[3,4-b]pyridines- uc.pt
2-Nitrobenzaldehydes6H-Chromeno[3,4-b]quinolin-6-olsFe/AcOH uc.pt

Functional Group Interconversions on the Chromene Skeleton

The versatile reactivity of the 3-nitro-2H-chromene scaffold allows for various functional group interconversions. researchgate.net The nitro group itself can be transformed into an amino group, as discussed in the redox chemistry section, which then opens up further derivatization possibilities, such as acylation or participation in the formation of new heterocyclic rings.

The double bond can be removed via reduction, leading to the corresponding chromane (B1220400) derivatives. rsc.org Additionally, the substituents on the aromatic ring of the chromene can be modified, although specific examples for the 6,7-dimethoxy variant were not detailed in the provided search results. The inherent reactivity of the methoxy (B1213986) groups could potentially allow for demethylation to the corresponding dihydroxy derivatives, which could then be further functionalized.

Advanced Spectroscopic and Analytical Characterization of 6,7 Dimethoxy 3 Nitro 2h Chromene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of nitrochromene derivatives. Through a combination of one-dimensional (1H, 13C) and two-dimensional (2D) experiments, a complete picture of the molecular framework can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their local electronic environment. For 6,7-Dimethoxy-3-nitro-2H-chromene, the spectrum is expected to show distinct signals for the protons on the aromatic ring, the pyran ring, and the two methoxy (B1213986) groups. The aromatic protons typically appear as singlets or doublets in the downfield region (δ 6.0-8.0 ppm). The two methoxy groups would each present as a sharp singlet, likely around δ 3.8-4.0 ppm. The protons on the dihydropyran ring are particularly characteristic: the methylene (B1212753) protons at position 2 (H-2) and the vinylic proton at position 4 (H-4) would show specific chemical shifts and coupling patterns that confirm the 2H-chromene core structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, a total of 11 distinct signals are expected, corresponding to each carbon in the molecule. The chemical shifts are indicative of the carbon's hybridization and bonding environment. Carbons of the aromatic ring typically resonate in the δ 100-150 ppm range, with those bonded to oxygen (C-6, C-7) appearing further downfield. The carbons of the nitroalkene double bond (C-3 and C-4) are also characteristic, as is the sp³-hybridized C-2 carbon. careerendeavour.comoregonstate.edu The two methoxy carbons would appear as distinct signals in the upfield region (δ 55-60 ppm).

2D NMR: Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, mapping the connectivity of protons within the molecule, for instance, between adjacent protons on the chromene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the entire carbon skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. researchgate.netmdpi.comurfu.ru The stereochemical outcome of reactions involving nitrochromenes is often ascertained by 2D NMR studies. researchgate.netchim.it

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
H-2~ 5.0 - 5.5~ 65 - 75Methylene protons on the pyran ring. The chemical shift for C-2 can be influenced by the substituent at this position. For example, a CF₃ group can shift it to ~70 ppm. mathnet.ru
C-3 (NO₂)-~ 125 - 135Vinylic carbon bearing the nitro group.
H-4~ 7.5 - 8.5~ 120 - 130Vinylic proton, significantly deshielded by the adjacent nitro group.
H-5~ 6.5 - 7.0~ 100 - 115Aromatic proton.
C-6 (OCH₃)-~ 145 - 155Aromatic carbon attached to a methoxy group.
C-7 (OCH₃)-~ 145 - 155Aromatic carbon attached to a methoxy group.
H-8~ 6.5 - 7.0~ 95 - 105Aromatic proton.
6-OCH₃, 7-OCH₃~ 3.8 - 4.0 (each a singlet)~ 55 - 60Protons and carbons of the methoxy groups. In similar dimethoxy systems, signals appear at δ 3.67 and 3.78 ppm for protons and δ 55.8 and 56.1 ppm for carbons. nih.gov
C-4a, C-8a-~ 115 - 125 (C-4a), ~148 - 158 (C-8a)Quaternary aromatic carbons at the ring fusion.
Note: These are approximate ranges based on data for structurally related nitrochromenes and dimethoxy-substituted chromenes. Actual values may vary based on solvent and specific substitution patterns.

Infrared (IR) and Mass Spectrometry (MS) Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in a molecule by their unique vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the nitro group. Specifically, two distinct stretches are expected: an asymmetric stretch (ν_as) around 1500-1540 cm⁻¹ and a symmetric stretch (ν_s) around 1340-1380 cm⁻¹. Other key signals include C-O stretching for the aryl-alkyl ether bonds of the methoxy groups and the chromene ether linkage, C=C stretching for the aromatic ring and the pyran ring double bond, and C-H stretching for the aromatic and aliphatic protons. mathnet.rudlsu.edu.ph

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Nitro (R-NO₂)Asymmetric Stretch1540 - 1500Strong
Nitro (R-NO₂)Symmetric Stretch1380 - 1340Strong
Alkene (C=C)Stretch1680 - 1620Medium
Aromatic (C=C)Ring Stretch1600, 1475Medium
Ether (Ar-O-C)Asymmetric Stretch1275 - 1200Strong
Ether (Ar-O-C)Symmetric Stretch1075 - 1020Medium
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch3000 - 2850Medium
Note: Values are typical ranges for the specified functional groups.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₅), the molecular weight is 237.21 g/mol . bldpharm.com High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass and, therefore, the elemental formula with high precision. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, such as the loss of a nitro group (NO₂), a methyl group (CH₃) from a methoxy substituent, or other characteristic fragments, which helps in confirming the proposed structure. Mass spectrometry has also been effectively used to identify key intermediates in reactions involving 3-nitro-2H-chromenes. uc.pt

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive technique for elucidating the three-dimensional structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no ambiguity about the molecule's structure and stereochemistry. For derivatives of 3-nitro-2H-chromene, which often possess a stereocenter at the C-2 position, X-ray analysis is the gold standard for unambiguous structural proof. chim.it Numerous studies on related nitrochromene systems have relied on this technique to confirm the relative and absolute stereochemistry of their synthesized products. mdpi.comurfu.rusoton.ac.uk Although specific crystallographic data for this compound itself is not presented in the surveyed literature, the successful application of this method to a wide range of its derivatives underscores its critical importance in the characterization of this class of compounds. researchgate.net

Computational Chemistry and in Silico Investigations of 6,7 Dimethoxy 3 Nitro 2h Chromene Scaffolds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For chromene derivatives, DFT calculations are employed to determine molecular geometry, vibrational frequencies, and electronic properties, which are crucial for predicting reactivity.

Researchers utilize DFT, often with the B3LYP/6-311++G(d,p) level of theory, to compute the optimized molecular geometry. semanticscholar.org These calculations provide theoretical values for bond lengths and angles that are generally in good agreement with experimental data obtained from X-ray crystallography. semanticscholar.orgresearchgate.net For instance, the calculated bond lengths for the phenyl rings and keto groups in chromene derivatives closely match experimental values. semanticscholar.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. These calculations, along with the molecular electrostatic potential (MEP) surface, help identify the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. semanticscholar.orgresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (nucleophilic) and positive (electrophilic) potential.

Vibrational frequency analysis is another significant application of DFT. Theoretical vibrational spectra (FT-IR) can be calculated and compared with experimental data to confirm the molecular structure. semanticscholar.orgresearchgate.net The calculated wavenumbers for specific functional groups, such as N-H or C=O stretching vibrations, generally correspond well with experimental observations, although they are often scaled to correct for systematic errors in the calculations. semanticscholar.org

Table 1: Representative DFT-Calculated Parameters for Chromene Derivatives.
ParameterSignificanceTypical Basis SetReference
Optimized Geometry (Bond Lengths/Angles)Provides the most stable 3D structure of the molecule.B3LYP/6-311++G(d,p) semanticscholar.org
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.B3LYP/6-31G(d,p) researchgate.net
Molecular Electrostatic Potential (MEP)Identifies nucleophilic and electrophilic sites for reactivity prediction.B3LYP/6-31G(d,p) researchgate.net
Vibrational Frequencies (IR Spectra)Correlates theoretical structure with experimental spectroscopic data.B3LYP/6-31G(d,p) researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is essential in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. nih.gov

For 3-nitro-2H-chromene scaffolds, docking studies have been performed to explore their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer and tuberculosis. nih.govresearchgate.net The process involves preparing the 3D structures of both the ligand (the chromene derivative) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity.

Studies have identified chromene derivatives as potential inhibitors of protein kinase PknG in Mycobacterium tuberculosis. researchgate.net Docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the chromene ligand and amino acid residues in the active site of the enzyme. These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's inhibitory potential. For example, a chromene glycoside was identified as a potential PknG inhibitor with a strong binding affinity, stabilized by multiple interactions within the catalytic domain. researchgate.net Similarly, other chromene derivatives have been docked against targets relevant to cancer, such as human colon cancer cells (HT29), to predict their binding modes and affinities. nih.gov

Table 2: Key Steps and Outcomes of Molecular Docking for Chromene Scaffolds.
StepDescriptionOutcome/Information Gained
Target PreparationObtaining and preparing the 3D structure of the biological target (e.g., protein, enzyme).A valid receptor model with a defined binding pocket.
Ligand PreparationGenerating the 3D structure of the chromene derivative and assigning correct charges.A low-energy conformation of the ligand for docking.
Docking SimulationPlacing the ligand in the target's binding site and evaluating binding poses.Binding affinity scores (e.g., kcal/mol) and predicted binding mode.
Interaction AnalysisIdentifying specific interactions (hydrogen bonds, hydrophobic contacts) between ligand and receptor.Understanding the structural basis of binding and identifying key residues for affinity.

Molecular Dynamics (MD) Simulations for Conformational Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulates the physical movements of atoms and molecules over time, providing insights into the conformational stability of both the ligand and its complex with a biological target. nih.gov

For chromene derivatives identified through docking, MD simulations are a crucial next step to validate the stability of the predicted binding pose. researchgate.net A simulation is typically run for a period of nanoseconds to microseconds, tracking the trajectory of all atoms in the system. The stability of the ligand-protein complex is assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will show minimal fluctuations in RMSD, indicating that the ligand remains securely bound in its initial docked pose.

MD simulations can also reveal the role of water molecules in the binding site and highlight conformational changes in the protein upon ligand binding. nih.gov These simulations provide a more realistic model of the biological environment and can confirm that the interactions predicted by docking are maintained over time, strengthening the case for the compound's potential as an effective inhibitor. researchgate.net

In Silico Predictions of Bioactivity and Pharmacokinetic Parameters (excluding ADME)

Beyond predicting interactions with specific targets, computational tools are used to forecast the general bioactivity and pharmacokinetic profiles of novel compounds. In silico methods can predict a range of properties based on the chemical structure of the 6,7-Dimethoxy-3-nitro-2H-chromene scaffold.

Bioactivity scores can be calculated to predict a compound's potential to act as a G-protein coupled receptor (GPCR) ligand, ion channel modulator, kinase inhibitor, or other drug-like roles. frontiersin.org These predictions are based on comparisons with large databases of known bioactive compounds. For instance, software can estimate whether a molecule is likely to be a GPCR ligand or a protease inhibitor based on its structural features. frontiersin.org

Pharmacokinetic parameters can also be predicted computationally. While the prompt excludes detailed ADME (Absorption, Distribution, Metabolism, Excretion) properties, related parameters that influence a compound's behavior in a biological system are often assessed. This can include predictions of skin permeability (Log Kp), which is useful for the potential development of transdermal drugs. frontiersin.org Computational models can also predict whether a compound is likely to be a substrate or inhibitor of important transporters like P-glycoprotein, which affects its distribution and bioavailability. frontiersin.org Furthermore, toxicity risks, such as potential carcinogenicity or immunotoxicity, can be flagged by these predictive models based on structural alerts. researchgate.netmdpi.com

Table 3: Examples of In Silico Predictions for Drug-Likeness.
Predicted ParameterDescriptionRelevance
Bioactivity ScoreA score indicating the likelihood of a molecule being active against a certain class of drug targets (e.g., GPCRs, kinases).Helps prioritize compounds for specific biological screening assays. frontiersin.org
P-glycoprotein (P-gp) Substrate/InhibitorPredicts if the compound is likely to interact with the P-gp efflux pump.Impacts bioavailability and potential for drug-drug interactions. frontiersin.org
Skin Permeability (Log Kp)Predicts the rate at which a compound can pass through the skin.Assesses suitability for transdermal drug delivery. frontiersin.org
Toxicity PredictionIdentifies potential toxic liabilities such as carcinogenicity or immunotoxicity based on structural motifs.Early-stage risk assessment to guide compound selection and development. researchgate.netmdpi.com

Stereochemical Analysis through Computational Methods

The 2H-chromene scaffold contains a stereocenter at the C2 position, meaning that its derivatives can exist as different enantiomers. Since the biological activity of enantiomers can vary significantly, understanding the stereochemistry is critical. A review of 3-nitro-2H-chromenes discusses enantioselective reactions and the stereochemistry of the resulting products, highlighting the importance of this aspect. researchgate.net

Computational methods can be employed to investigate the stereochemical properties of these molecules. For example, by calculating the energies of different stereoisomers, it is possible to predict which form is more stable. Furthermore, computational modeling can be used to understand the mechanism of enantioselective reactions. By simulating the transition states of a reaction involving a chiral catalyst, researchers can predict which enantiomer will be preferentially formed. This provides valuable insight for designing synthetic routes that yield the desired stereoisomer with high enantiomeric excess. While specific computational stereochemical analyses for this compound are not detailed in the provided context, the general applicability of these methods to the broader class of 3-nitro-2H-chromenes is well-established in the field. researchgate.net

Structure Activity Relationship Sar Studies of Nitrochromene and Dimethoxy Chromene Scaffolds

Positional and Substituent Effects on Biological Activity of 2H-Chromenes (General)

The substitution pattern on the 2H-chromene skeleton is a key determinant of its biological profile. acs.org Studies have shown that modifications at various positions can lead to substantial changes in activity. For instance, in a series of 2H-chromene derivatives developed as endothelin-A receptor antagonists, the presence of specific groups at the 2-, 3-, and 6-positions was found to be essential for potent binding affinity. acs.org The m,p-methylenedioxyphenyl group at C-2, a carboxyl group at C-3, and an isopropoxy group at C-6 were identified as crucial for high-affinity binding. acs.org

Furthermore, the substituent at the 4-position plays a significant role in modulating activity, with a range of hydrophobic functional groups being well-tolerated and even enhancing potency. acs.org In the context of P2Y6 receptor antagonists, substitutions at the 5, 7, or 8-positions with halogens were found to decrease affinity compared to substitutions at the 6 and 8-positions. nih.gov This highlights the sensitivity of biological activity to the precise location of substituents on the chromene ring.

Research on chromene derivatives with anti-proliferative activity has indicated that the 6-position is often optimal for aromatic substitutions. nih.gov Conversely, modifications at the para position relative to the chromene scaffold are generally not favored, likely due to steric hindrance. nih.gov The size and flexibility of substituents at the meta position also play a crucial role, with small to medium-sized, flexible groups being preferred. nih.gov

SAR Specific to 3-Nitro-2H-chromene Derivatives

The 3-nitro-2H-chromene scaffold has been a focal point of research, particularly for developing novel antibacterial and anticancer agents. mdpi.comnih.gov The nitro group at the C-3 position, conjugated with the double bond, renders this part of the molecule an effective Michael acceptor, influencing its reactivity and biological interactions. chim.it

The introduction of halogen atoms onto the 3-nitro-2H-chromene core has a profound effect on its biological activity, particularly its antibacterial properties. mdpi.comnih.govresearchgate.net Studies have demonstrated that halogenated nitrochromenes are effective in vitro antimicrobial agents against Gram-positive bacteria like S. aureus and S. epidermidis. mdpi.com

The degree of halogenation is directly correlated with antibacterial potency. Mono-halogenated nitrochromenes exhibit moderate activity, while tri-halogenated derivatives display significantly more potent anti-staphylococcal effects. mdpi.comnih.govresearchgate.net For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly potent antibacterial agent against multidrug-resistant strains. mdpi.comnih.govresearchgate.net The position of the halogen also matters; substitution at the 6-position of the chromene scaffold has been shown to improve anticancer potency. nih.govfrontiersin.org

Table 1: Effect of Halogenation on Antibacterial Activity of 3-Nitro-2H-chromene Derivatives

CompoundSubstitution PatternAntibacterial Activity (MIC in µg/mL)
Mono-halogenated nitrochromenesSingle halogen on the chromene or phenyl ring8-32
Tri-halogenated nitrochromenesThree halogens on the chromene and/or phenyl ring1-8
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene6-bromo, 8-chloro on chromene; 4-bromo on phenyl1-4 against S. epidermidis, 4 against S. aureus

MIC: Minimum Inhibitory Concentration

The attachment of carbohydrate moieties to the C-2 position of the 3-nitro-2H-chromene skeleton has been explored as a strategy to modulate biological activity, particularly anticancer properties. nih.govfrontiersin.orgresearchgate.net The stereochemistry and structure of the sugar residue can influence the cytotoxic and antiviral activities of these compounds. researchgate.netunex.es

In a series of 2-glyco-3-nitro-2H-chromenes, compounds with a halogen or methoxy (B1213986) group at the C-6 position of the chromene scaffold showed improved anticancer potency. nih.govfrontiersin.org Specifically, certain derivatives displayed significant growth inhibitory activity against multidrug-resistant cancer cell lines. nih.govfrontiersin.org The configuration of the carbohydrate moiety has been found to modulate the GI50 (50% growth inhibition) values, indicating that the sugar portion of the molecule plays a direct role in its interaction with cancer cells. unex.es

Table 2: Anticancer Activity of Selected 2-Glyco-3-nitro-2H-chromenes

CompoundC-6 SubstitutionCancer Cell LineGI50 (µM)
34Halogen/MethoxyWiDr1.9
35Halogen/MethoxyWiDr1.7
36Halogen/MethoxyWiDr2.6
39Halogen/MethoxyWiDr3.1

GI50: 50% Growth Inhibition concentration

The introduction of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at the C-2 position of the 3-nitro-2H-chromene scaffold significantly influences its reactivity and biological activity. nih.govmdpi.com The CF3 group enhances the electrophilicity of the double bond, making the molecule more susceptible to nucleophilic attack. nih.gov This increased reactivity can lead to enhanced pharmacological properties due to increased lipophilicity and metabolic stability. nih.gov

The presence of a CF3 group at C-2 has been shown to increase the stereoselectivity of reactions. nih.govmdpi.com Furthermore, the electron-withdrawing nature of the trifluoromethyl group can activate the chromene ring for aromatic substitution. In general, the presence of electron-withdrawing groups on the 2H-chromene scaffold has been associated with improved antimicrobial activities, particularly against Gram-negative bacteria. nih.govfrontiersin.org

SAR within 6,7-Dimethoxy-Substituted Chromene Derivatives

The 6,7-dimethoxy substitution pattern on the chromene ring is a feature found in some naturally occurring chromenes with biological activity. bac-lac.gc.ca In the context of developing potent anticancer agents, SAR studies on 4H-chromene derivatives have provided valuable insights. nih.gov

For a series of 4H-chromene-based compounds designed to target multidrug-resistant cancer cells, it was found that the 6-position prefers a meta- or para-substituted aryl functional group. nih.gov Importantly, the substituent on this aryl group should be small and hydrophilic to maintain or improve potency. nih.gov For instance, while a 3',5'-dimethoxy substitution on the aryl group at the 6-position was part of a potent lead compound, further modifications to this moiety were sensitive to steric and electronic effects. nih.gov The introduction of a methoxy group at the 3'-position of a 4'-pyridinyl analogue at the 6-position did not lead to an improvement in potency, highlighting the nuanced SAR in this region of the molecule. nih.gov

Mechanistic Studies of Biological Activities of Nitrochromene Scaffolds Excluding Clinical Human Trials

Molecular Mechanisms of Antitumor and Antiproliferative Action

Nitrochromene derivatives, including 6,7-Dimethoxy-3-nitro-2H-chromene, have been identified as potent antitumoral agents, a characteristic attributed to several underlying molecular mechanisms. nih.govmdpi.com The structure of these compounds, particularly the 3-nitro-2H-chromene core, is crucial for their cytotoxic effects against various cancer cell lines. ontosight.airesearchgate.net

A primary mechanism for the antitumor effect of 3-nitro-2H-chromenes is the inhibition of the enzyme thioredoxin reductase (TrxR). nih.govmdpi.com TrxR is a key enzyme in cellular redox control, and its inhibition can lead to oxidative stress and cell death. Research has shown that 2-unsubstituted 3-nitrochromenes are effective inhibitors of both TrxR and the proliferation of A549 lung carcinoma cells. researchgate.net Specifically, this compound has been noted for its inhibitory activity against this enzyme. researchgate.net Structure-activity relationship studies confirm that the 3-nitrochromene scaffold is the essential pharmacophore for this inhibitory activity. researchgate.net Further modifications, such as bromo-substitutions at the 6- and 8-positions of the chromene ring, have been found to significantly enhance this inhibitory action. researchgate.net

Nitrochromene scaffolds can modulate various cellular pathways critical for tumor growth and survival. Some benzochromene derivatives have been shown to induce cell cycle arrest. tandfonline.com For instance, certain derivatives cause an accumulation of treated MCF-7/ADR (doxorubicin-resistant breast cancer) cells in the G1 or S phase of the cell cycle. tandfonline.com This disruption of the normal cell cycle progression prevents cancer cell proliferation.

Additionally, some coumarin (B35378) derivatives, a class of compounds related to chromenes, can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. frontiersin.org While direct evidence for the effect of this compound on Hypoxia-Inducible Factors (HIFs) is not detailed in the provided context, the inhibition of key signaling pathways and enzymes like TrxR is a central aspect of its antiproliferative strategy. The multidrug resistance (MDR) protein P-glycoprotein (P-gp) is another target; inhibitors of P-gp can increase the intracellular concentration of chemotherapeutic drugs in resistant tumor cells. frontiersin.orgnih.gov

A significant outcome of the molecular interventions by nitrochromenes is the induction of apoptosis, or programmed cell death. ontosight.ai Studies on 2-aryl-3-nitro-2H-chromene derivatives have demonstrated their ability to induce apoptosis in breast cancer cell lines, such as MCF-7. nih.gov The apoptotic mechanism was confirmed through morphological changes and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Substituted 4H-chromenes are also known to be potent activators of the caspase cascade, leading to apoptosis. google.com This induction of apoptosis is a critical factor in the anticancer potential of these compounds. frontiersin.org

Table 1: Antitumor and Antiproliferative Activity of Nitrochromene Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Cell Line Activity Mechanism of Action IC50/GI50 Reference
2-Aryl-3-nitro-2H-chromene (4l) MCF-7 (Breast Cancer) Cytotoxic Apoptosis induction, Caspase-3 activation 0.2 μM nih.gov
2-Glyco-3-nitro-2H-chromenes WiDr (Multidrug Resistant) Growth Inhibitory Not specified 1.7-3.1 μM frontiersin.org
3-Nitrochromenes A549 (Lung Carcinoma) Proliferation Inhibition Thioredoxin Reductase (TrxR) Inhibition Not specified researchgate.netresearchgate.net
Benzo[h]chromenes MCF-7, HCT-116, HepG-2 Anticancer Cell cycle arrest (S and G2/M phases), Apoptosis 0.45-3.8 μg/mL frontiersin.org
Benzo[f]chromenes MCF-7/ADR (Resistant) Cytotoxic P-gp inhibition, Apoptosis, Cell cycle arrest (G1/S phase) Not specified tandfonline.com

Antibacterial and Antifungal Action Mechanisms

The 3-nitro-2H-chromene scaffold has also been investigated for its antimicrobial properties, demonstrating notable efficacy against various bacterial and fungal pathogens. nih.govmdpi.comnih.gov The nitro group is a recognized scaffold in the synthesis of new antibacterial molecules. nih.gov

The primary mechanism of antibacterial action for 3-nitrochromenes is believed to be linked to the inhibition of bacterial thioredoxin reductase (TrxR), an enzyme that has emerged as a promising target for antibacterial drugs. nih.govmdpi.com By inhibiting this enzyme, the compounds can disrupt the redox balance within the bacterial cell, leading to cell death.

Research on 2H-chromene-3-carboxamide derivatives has shown that their activity against gram-negative bacteria may correlate with the molecule's electron-donating abilities, while activity against gram-positive bacteria shows some correlation with electron-accepting abilities. dlsu.edu.ph For antifungal action, some 4H-chromenes are thought to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis. nih.gov

A significant area of research has been the evaluation of nitrochromenes against multidrug-resistant (MDR) bacteria, which pose a major global health threat. nih.govnih.govresearchgate.net Halogenated 3-nitro-2H-chromenes have shown particular promise as anti-staphylococcal agents. nih.gov

Studies have demonstrated that these compounds are effective in vitro against Gram-positive bacteria, including resistant strains of Staphylococcus aureus (such as MRSA) and Staphylococcus epidermidis. nih.govnih.gov The antibacterial activity is highly dependent on the substitution pattern on the chromene core. For example, mono-halogenated nitrochromenes exhibit moderate activity, while tri-halogenated derivatives display potent anti-staphylococcal effects with Minimum Inhibitory Concentration (MIC) values as low as 1-4 μg/mL. nih.govresearchgate.net Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against MDR strains of both S. aureus and S. epidermidis. nih.govnih.gov

Table 2: Efficacy of Nitrochromene Derivatives Against Multidrug-Resistant Bacteria This table is interactive. You can sort and filter the data.

Compound/Derivative Bacterial Strain Activity MIC (μg/mL) Reference
Tri-halogenated 3-nitro-2H-chromenes S. aureus (MDR) Potent Antibacterial 4 nih.govnih.gov
Tri-halogenated 3-nitro-2H-chromenes S. epidermidis (MDR) Potent Antibacterial 1-4 nih.govnih.gov
Mono-halogenated nitrochromenes S. aureus / S. epidermidis Moderate Antibacterial 8-32 nih.govnih.gov
(3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate (B1210297) S. aureus Antibacterial 4 (MBC) nih.gov
(3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate S. epidermidis Antibacterial 8 (MBC) nih.gov

Antileishmanial Activity: Investigating Parasite-Specific Targets

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. nih.gov The nitrochromene pharmacophore has been incorporated into novel compounds to evaluate their potential as antileishmanial agents. nih.gov

A study involving the synthesis of fifteen nitrochromene derivatives showed their biological activity against Leishmania tropica. nih.gov The investigation combined in vitro assays with in silico molecular docking to understand the compounds' mechanisms of action against parasite-specific targets. nih.gov

While research on this compound itself is specific, related compounds provide insight into potential mechanisms. For instance, chromene-2-thione derivatives have been shown to be active against Leishmania donovani by targeting trypanothione (B104310) reductase (TryR), an enzyme essential for the parasite's redox balance and survival within host macrophages. nih.gov Similarly, antileishmanial chalcones, which are structurally related to chromenes, have been found to target the cytosolic tryparedoxin peroxidase (cTXNPx) in the parasite, leading to an accumulation of reactive oxygen species and subsequent cell death. acs.org These findings suggest that nitrochromene scaffolds likely exert their antileishmanial effects by targeting key enzymes in the parasite's unique thiol-based redox system, a promising strategy for developing new and effective treatments. nih.govnih.gov

Table 3: Antileishmanial Activity and Potential Targets of Chromene Derivatives This table is interactive. You can sort and filter the data.

Compound Class Leishmania Species Potential Target Activity IC50 Reference
Nitrochromene derivatives L. tropica Not specified Anti-leishmanial Not specified nih.gov
Chromene-2-thione derivatives L. donovani Trypanothione Reductase (TryR) Anti-leishmanial Not specified nih.gov
Antileishmanial Chalcones Leishmania spp. Cytosolic Tryparedoxin Peroxidase (cTXNPx) Anti-leishmanial Not specified acs.org
(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone L. donovani Nitroreductase 1 (NTR1) bioactivation Anti-axenic amastigote 0.016 μM researchgate.net

Enzyme Inhibition Studies

The interaction of this compound and its structural analogs with several key enzymes has been a subject of investigation, particularly in the context of neurodegenerative diseases and inflammatory conditions.

BACE1, Cholinesterases, Rab23 Protein, and P2Y6 Receptor

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the production of amyloid-β peptides. nih.govnih.govfrontiersin.org While the broader class of coumarins and chromenes has been explored for BACE1 inhibition, specific studies on this compound are limited. Research on related chromenone derivatives has shown that some possess the potential to act as multi-target agents, including against BACE1. acs.org However, a study on a novel series of chromenones linked to a 1,2,3-triazole ring system, including a derivative with an 8-methoxy-2-oxo-2H-chromene-3-carboxamide moiety, revealed no inhibitory activity against BACE1. researchgate.net Currently, there is no direct evidence in the reviewed literature to suggest that this compound is a significant inhibitor of BACE1.

Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease. nih.gov Research has indicated that the coumarin scaffold, a close structural relative of chromene, is a viable starting point for designing cholinesterase inhibitors. nih.gov The presence of methoxy (B1213986) and nitro groups on the coumarin ring has been reported to enhance anti-AChE activity. nih.gov

A notable study focused on derivatives of 3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone (AP2238), which demonstrated the ability to bind to both the catalytic and peripheral anionic sites of human AChE. acs.orgresearchgate.net This dual-binding capability is significant as it can inhibit the enzyme's catalytic activity and the AChE-induced aggregation of amyloid-β. researchgate.net While AP2238 is not identical to this compound, the shared 6,7-dimethoxy-chromene core suggests the potential for this substitution pattern to be favorable for cholinesterase inhibition. Another study on amino-7,8-dihydro-4H-chromenone derivatives identified compounds with potent and selective inhibitory activity against BChE. nih.gov

Compound/DerivativeTarget EnzymeInhibitory Activity (IC50)Key FindingsReference
6,7-dimethoxy analogue C41r (a coumarin derivative)BuChE1.5 µMShowed low inhibitory property but good BuChE selectivity. nih.gov
AP2238 (a 6,7-dimethoxy-2H-2-chromenone derivative)AChENot specified in abstractBinds to both catalytic and peripheral anionic sites of AChE. acs.orgresearchgate.net
N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (6m)AChE15.42 µMDemonstrated good anti-acetylcholinesterase activity and neuroprotective effects. researchgate.net
Amino-7,8-dihydro-4H-chromenone derivative 4kBChE0.65 µMShowed good potency against BChE with competitive-type inhibition. nih.gov

Rab23 Protein: Rab23 is a member of the Ras superfamily of small GTPases and is involved in the regulation of vesicle transport and signal transduction. uniprot.org Despite its importance in cellular processes, there is currently no available scientific literature detailing any inhibitory or modulatory effects of this compound or related chromene derivatives on the Rab23 protein.

P2Y6 Receptor: The P2Y6 receptor, a G-protein coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), is implicated in various inflammatory and neurodegenerative processes. mdpi.comnih.gov The 3-nitro-2H-chromene scaffold has been identified as a promising starting point for the development of P2Y6 receptor antagonists. mdpi.comnih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives. mdpi.comnih.govnih.gov These studies have explored various substitutions at the 5, 6, 7, and 8 positions of the chromene ring. nih.gov

While alternatives to the 3-nitro group were found to eliminate affinity, modifications at other positions have yielded compounds with varying potencies. nih.govnih.gov For instance, 6-fluoro and 6-chloro substitutions enhanced potency compared to other halogens at that position. nih.gov The addition of long-chain amino-functionalized congeners at the 6-position has been shown to significantly increase affinity. mdpi.comnih.gov Although the 6,7-dimethoxy substitution of the target compound is not the most extensively studied, the research on related analogs provides a framework for understanding how substitutions on the chromene ring influence P2Y6 receptor antagonism.

3-Nitro-2H-chromene DerivativeTargetActivity (IC50)Key SAR FindingReference
6-fluoro analoguehP2Y6R1 - 2 µM rangeEnhanced potency compared to other halogens at the 6-position. nih.gov
6-chloro analoguehP2Y6R1 - 2 µM rangeEnhanced potency compared to other halogens at the 6-position. nih.gov
6,8-difluoro analoguehP2Y6R2.99 µMLacked off-target activities observed in other analogues. nih.gov
6-(Boc-amino-n-heptylethynyl) analoguehP2Y6R162 nMGreatly enhanced affinity compared to unprotected primary alkylamine. mdpi.comnih.gov

Mechanisms of Ion Channel Modulation

The ability of chromene derivatives to modulate the activity of ion channels, particularly potassium channels, is another area of pharmacological interest.

Potassium Channels

Potassium channels are crucial for regulating cellular excitability, and their modulation can have significant physiological effects. nih.gov The 2H-chromene scaffold is recognized as a pharmacophore that can lead to the opening of potassium channels. unex.es Some 3-nitro-2H-chromenes have been specifically noted for their activity as potassium channel activators. unex.es

However, detailed mechanistic studies elucidating how this compound specifically interacts with and modulates potassium channels are not extensively available in the current literature. The general mechanism for many channel activators involves binding to specific sites on the channel protein, which can stabilize the open conformation of the channel's gate, thereby increasing potassium ion flow. The precise binding site and the conformational changes induced by this compound on potassium channels remain to be fully characterized.

Applications in Chemical Synthesis and Specialized Fields

Role as Synthetic Intermediates for Natural Products (e.g., Munduserone)

6,7-Dimethoxy-3-nitro-2H-chromene serves as a key intermediate in the total synthesis of complex natural products. Its utility has been demonstrated in the synthesis of Munduserone, a rotenoid known for its insecticidal properties. researchgate.net The synthesis leverages the inherent reactivity of the nitroalkene moiety within the chromene structure to construct the intricate polycyclic framework of the target natural product. researchgate.net The methoxy (B1213986) groups present on the aromatic ring are characteristic of many natural flavonoids and related compounds, making this particular chromene derivative an ideal starting material.

The synthetic pathway to Munduserone from this compound highlights the compound's role as a versatile precursor. The nitro group is instrumental in facilitating key bond-forming reactions, which are crucial for elaborating the complex structure of the rotenoid.

Use in the Development of New Synthetic Methodologies

The 3-nitro-2H-chromene framework, of which this compound is a member, is a valuable platform for the development of novel synthetic methodologies. The electron-withdrawing nature of the nitro group activates the double bond for a variety of chemical transformations.

Researchers have explored the conjugate addition of unmodified carbonyl compounds, such as aldehydes and ketones, to 3-nitro-2H-chromenes. semanticscholar.org This transformation provides a direct route to functionalized chromane (B1220400) derivatives, which are important structural motifs in many biologically active molecules. semanticscholar.org The reaction can be efficiently catalyzed by a combination of proline and sodium acetate (B1210297), yielding trans-3-nitro-4-substituted chromanes with high diastereoselectivity. semanticscholar.org

Furthermore, the 2-aryl-3-nitro-2H-chromene scaffold has been the subject of kinetic resolution studies. An N-heterocyclic carbene (NHC)-catalyzed approach has been successfully developed to access highly enantioenriched 2-aryl-3-nitro-chromane derivatives. rsc.org This method allows for the separation of racemic 2-aryl-3-nitro-2H-chromenes, providing access to both the chiral chromane product and the unreacted enantiopure 2H-chromene, which are both synthetically valuable. rsc.org These methodologies underscore the importance of the 3-nitro-2H-chromene core in advancing asymmetric synthesis and creating libraries of complex heterocyclic compounds.

Synthetic Methodology Reagents/Catalysts Product Class Key Features
Conjugate AdditionAldehydes/Ketones, Proline/NaOActrans-3-Nitro-4-substituted chromanesDirect functionalization, High diastereoselectivity
Kinetic ResolutionN-Heterocyclic Carbene (NHC)Enantioenriched 2-aryl-3-nitro-chromanes and 2H-chromenesAccess to chiral building blocks, Asymmetric catalysis

Potential in Material Science (e.g., Photochromic Properties, Fluorescent Probes)

Chromene derivatives, as a broad class of heterocyclic compounds, have garnered significant attention for their applications in material science, particularly as pigments and for their photochromic properties. mdpi.com However, specific research detailing the photochromic or fluorescent probe applications of this compound is not extensively documented in the reviewed literature. While the related 6,7-dimethoxy-methylcoumarin scaffold has been noted for its utility as a fluorophore, this represents a different class of compound. researchgate.net The potential for this compound in material science remains an area for future exploration, building upon the known properties of the broader chromene family. mdpi.com

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

While established methods for synthesizing the 3-nitro-2H-chromene core exist, future research must focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. The classical approach often involves a cascade oxa-Michael-Henry-dehydration reaction between a salicylaldehyde (B1680747) and a nitroalkene. nih.gov Future explorations should aim to enhance this and other processes.

Catalytic Systems: There is a significant opportunity to explore novel catalysts that can improve reaction times, yields, and substrate scope. Research into various catalytic methodologies, including transition-metal catalysis (e.g., using cobalt, gold, or nickel), metal-free Brønsted and Lewis acid/base catalysis, and organocatalysis, is a promising avenue. nih.govrjptonline.org The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, aligning with the principles of green chemistry. mdpi.com

Enantioselective Synthesis: Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency and a better safety profile than the other. The enantioselective synthesis of 3-nitro-2H-chromenes is a critical area for future research. nih.gov Developing novel chiral catalysts, such as chiral Ni(II) complexes or N-heterocyclic carbene (NHC) systems, could allow for the production of specific, optically active isomers of 6,7-Dimethoxy-3-nitro-2H-chromene and its derivatives. japsonline.comnih.gov This would enable a more precise evaluation of their biological activities and structure-activity relationships.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Future synthetic strategies should focus on reducing environmental impact by employing solvent-free reaction conditions (e.g., using ball milling), utilizing aqueous media, or using biodegradable catalysts. proquest.comnih.gov Such "green" approaches offer advantages in terms of cost-effectiveness, safety, and scalability. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for Chromene Synthesis
Synthetic ApproachKey FeaturesPotential AdvantagesReference
Transition-Metal CatalysisUtilizes catalysts based on metals like cobalt, gold, or nickel to facilitate ring-closing reactions.High efficiency, broad substrate tolerance, potential for novel transformations. nih.gov
OrganocatalysisEmploys small organic molecules (e.g., chiral amines) as catalysts.Metal-free, enables enantioselective synthesis, often milder reaction conditions. nih.gov
Green Catalytic MethodsFocuses on environmentally friendly conditions, such as solvent-free reactions or use of nanocatalysts.Reduced waste, lower cost, improved safety, high atom economy. proquest.comresearchgate.net
Hydrazine-Catalyzed RCCOMRing-Closing Carbonyl-Olefin Metathesis using a bicyclic hydrazine (B178648) catalyst.Efficient for synthesizing 2H-chromenes from readily available salicylaldehyde ethers. ekb.eg

Advanced Mechanistic Studies on Biological Targets

Preliminary studies have shown that the 3-nitro-2H-chromene scaffold is a valuable pharmacophore for developing agents against various diseases, including multidrug-resistant bacterial infections and inflammatory conditions. mdpi.comdergipark.org.tr Future research should focus on elucidating the precise molecular mechanisms underlying these activities.

Target Identification and Validation: While compounds in this class have shown activity as P2Y6 receptor antagonists and antibacterial agents, the specific molecular targets for many of their effects remain to be fully identified. mdpi.comdergipark.org.tr Advanced proteomic and genomic techniques can be employed to pinpoint the direct binding partners of this compound within the cell.

Biophysical Interaction Studies: Understanding the direct interaction between the compound and its biological target is crucial. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and surface plasmon resonance (SPR) can provide high-resolution structural and kinetic data on the binding event. This information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and selective analogues.

Cellular Pathway Analysis: Beyond direct target binding, it is important to understand the downstream consequences. Advanced cell-based assays, transcriptomics (RNA-seq), and proteomics can map the cellular pathways modulated by the compound. This will provide a comprehensive picture of its mechanism of action and may reveal potential off-target effects or new therapeutic applications.

Design and Synthesis of Next-Generation Analogues

The this compound structure serves as an excellent starting point for medicinal chemistry campaigns. The systematic design and synthesis of new analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A thorough exploration of the SAR is fundamental. Research has shown that substitutions at various positions on the chromene ring can significantly impact biological activity. For instance, modifications at the 6-position of related 3-nitro-2-(trifluoromethyl)-2H-chromenes with alkynyl groups have been shown to modulate potency at the P2Y6 receptor. mdpi.com Similarly, the addition of multiple halogen atoms to the 2-aryl-3-nitro-2H-chromene scaffold has been found to enhance antibacterial activity against staphylococcal strains. dergipark.org.tr Future work should involve creating focused libraries of compounds with diverse substituents at positions 2, 6, 7, and 8 to systematically probe the chemical space and build robust SAR models.

Bioisosteric Replacement: The nitro group is crucial for the activity of many compounds in this class but can sometimes be associated with metabolic liabilities. Research into replacing the nitro group with other electron-withdrawing bioisosteres (e.g., cyano, sulfonyl) could yield analogues with improved drug-like properties while retaining biological activity. However, initial studies on related scaffolds have shown that replacing the 3-nitro group with a carboxylic acid or ester eliminated affinity for the P2Y6 receptor, indicating that such modifications must be approached carefully. mdpi.com

Table 2: Bioactivity of Selected 3-Nitro-2H-Chromene Analogues
Compound Analogue ClassTarget/OrganismObserved ActivityReference
Tri-halogenated 2-aryl-3-nitro-2H-chromenesMultidrug-resistant S. aureus & S. epidermidisPotent antibacterial activity with MIC values of 1–8 μg/mL. dergipark.org.tr
6-alkynyl-3-nitro-2-(trifluoromethyl)-2H-chromenesHuman P2Y6 ReceptorAntagonistic activity with IC50 values < 1 μM for potent analogues. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chromene Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. taylorandfrancis.comnih.gov Integrating these computational approaches into chromene research represents a significant opportunity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By using ML algorithms to analyze existing SAR data, robust QSAR models can be developed. nih.govnih.gov These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and focus synthetic efforts efficiently. semanticscholar.org

Virtual Screening and Molecular Docking: Structure-based drug design can be greatly enhanced using computational tools. nih.govtaylorandfrancis.com If the 3D structure of a biological target is known, molecular docking can be used to predict how thousands or millions of virtual chromene derivatives might bind. ekb.eg This in silico screening can rapidly identify potential hits for further experimental validation. researchgate.net

Predictive ADMET Modeling: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can be trained on large datasets to predict these properties for novel chromene analogues early in the discovery process. mdpi.com This allows for the early deselection of compounds likely to fail, saving significant time and resources.

Generative Models for De Novo Design: Advanced deep learning techniques, such as generative models, can design entirely new molecules from scratch. mdpi.com By providing the model with desired properties (e.g., high potency against a specific target, good predicted ADMET profile), these algorithms can generate novel chromene-based structures that chemists can then synthesize and test, opening up new avenues for innovation in this chemical space.

Q & A

Q. What in vitro assays evaluate anticancer potential?

  • Answer : Standard assays include:
  • MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining.
  • Tubulin polymerization inhibition : Fluorometric monitoring of microtubule dynamics .

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